molecular formula C11H14N2O3 B13572291 Methyl 6-(morpholin-2-yl)nicotinate

Methyl 6-(morpholin-2-yl)nicotinate

Cat. No.: B13572291
M. Wt: 222.24 g/mol
InChI Key: QPZRUIXYMOBBEP-UHFFFAOYSA-N
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Description

Significance of Nicotinate (B505614) Scaffolds in Synthetic Chemistry Research

The nicotinate scaffold, or methyl pyridine-3-carboxylate, is a prominent heterocyclic motif in organic chemistry. Esters of pyridine (B92270) carboxylic acids are valuable intermediates for synthesizing a wide array of more complex molecules. google.com Their utility is demonstrated in their conversion to amides and hydrazides, which are precursors to important biological molecules. google.com For instance, methyl nicotinate itself, the simplest ester of nicotinic acid (Vitamin B3), is used topically as a rubefacient due to its vasodilatory properties. drugbank.comchemicalbook.comnih.gov

In research, substituted pyridine-carboxylates are investigated as inhibitors for various enzymes. For example, derivatives of pyridine-2,4-dicarboxylic acid have been synthesized and studied as potent inhibitors of human aspartate/asparagine-β-hydroxylase (AspH), a target in cancer therapy. nih.gov The synthesis of these scaffolds is well-established, often involving the esterification of the corresponding pyridine carboxylic acid or employing coupling reagents like pyridine-3-carboxylic anhydride (B1165640) (3-PCA) for condensation reactions. chemicalbook.comoup.com The stability and reactivity of nicotinate esters make them reliable building blocks in multi-step synthetic campaigns. nih.gov

Table 1: Physicochemical Properties of Representative Nicotinate Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Boiling Point (°C)
Methyl nicotinate C₇H₇NO₂ 137.14 Solid 209
Methyl 6-methylnicotinate (B8608588) C₈H₉NO₂ 151.16 Not specified Not specified

Role of Substituted Morpholines in Chemical Transformations and Derivatization Research

The morpholine (B109124) ring is a six-membered saturated heterocycle containing both an ether and a secondary amine functionality. This structure is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net Its inclusion in a molecule is often associated with advantageous physicochemical properties, such as improved solubility, metabolic stability, and pharmacokinetic profiles. nih.gov Consequently, the morpholine moiety is a component of numerous approved drugs and experimental bioactive compounds. nih.govjchemrev.com

While N-substituted morpholines are common, the synthesis and application of C-substituted morpholines—where substituents are attached to the carbon atoms of the ring—is a highly active area of research. thieme-connect.com C-functionalized morpholines are found in various natural products and are key to the activity of many pharmaceuticals. researchgate.net The development of novel, stereoselective synthetic methods to access diversely substituted morpholines is a major focus, as the spatial arrangement of substituents is often critical for biological activity. nih.govacs.org Methodologies include Pd-catalyzed carboamination reactions, intramolecular reductive etherification, and various tandem reactions to construct the heterocyclic ring with high stereocontrol. nih.govacs.orgorganic-chemistry.org These advanced synthetic tools allow chemists to explore the chemical space of C-substituted morpholines for applications ranging from enzyme inhibitors to central nervous system agents. nih.govresearchgate.net

Table 2: Examples of Marketed Drugs Containing a Morpholine Scaffold

Drug Name Therapeutic Class
Linezolid Antibiotic
Aprepitant Antiemetic
Gefitinib Anticancer
Phendimetrazine Appetite Suppressant

Source: This table is compiled from information available in general reviews of morpholine-containing drugs. jchemrev.com

Positioning of Methyl 6-(morpholin-2-yl)nicotinate within Contemporary Synthetic Organic Chemistry Literature

The compound this compound represents a unique molecular hybrid, wedding the aromatic, electron-deficient pyridine core of the nicotinate scaffold with a C-substituted saturated morpholine ring. A review of current chemical literature indicates that while the constituent parts are subjects of extensive research, this specific combination has not been a focus of published studies. Its significance, therefore, is best understood conceptually as a novel building block that merges the distinct chemical attributes of its two components.

Structural & Synthetic Considerations: The structure features a morpholin-2-yl substituent, a specific regioisomer of C-substituted morpholines. Synthetically, this presents a unique challenge compared to the more common N-substituted (morpholin-4-yl) or symmetrically substituted morpholines. Its construction would likely require either the coupling of a pre-formed, and potentially chiral, 2-substituted morpholine synthon with a pyridine ring bearing a suitable leaving group at the 6-position (e.g., a halogen), or the construction of the morpholine ring onto the pyridine scaffold from an appropriate precursor, such as a 6-(2-aminoethoxy)nicotinate derivative.

Potential Applications in Research: From a medicinal chemistry perspective, this compound can be viewed as a fragment for further elaboration in drug discovery programs. The nicotinate portion serves as a well-established bioisostere and hydrogen bond acceptor, while the morpholine moiety is known to confer favorable pharmacokinetic properties. nih.gov The introduction of a chiral center at the 2-position of the morpholine ring offers the potential for stereospecific interactions with biological targets. As a research chemical, it could serve as a valuable starting material for creating libraries of more complex molecules, enabling the exploration of structure-activity relationships around this novel heterocyclic core. While no dedicated research has been published on this compound itself, its design logically combines two privileged and synthetically important scaffolds, positioning it as an intriguing, yet unexplored, entity in the vast landscape of synthetic organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 6-morpholin-2-ylpyridine-3-carboxylate

InChI

InChI=1S/C11H14N2O3/c1-15-11(14)8-2-3-9(13-6-8)10-7-12-4-5-16-10/h2-3,6,10,12H,4-5,7H2,1H3

InChI Key

QPZRUIXYMOBBEP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C2CNCCO2

Origin of Product

United States

Synthetic Methodologies and Strategies for Methyl 6 Morpholin 2 Yl Nicotinate

Retrosynthetic Analysis for the Target Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For Methyl 6-(morpholin-2-yl)nicotinate, two logical disconnection points are the ester linkage and the bond connecting the pyridine (B92270) and morpholine (B109124) rings.

Retrosynthetic Analysis of this compound

Figure 1: Key retrosynthetic disconnections for this compound. Path A represents disconnection at the ester linkage, while Path B shows disconnection at the pyridine-morpholine bond.

Following Path A, the first logical disconnection is at the ester group. This bond can be retrosynthetically cleaved to yield 6-(morpholin-2-yl)nicotinic acid and methanol (B129727). The forward reaction, an esterification, is typically a straightforward and high-yielding transformation. Standard methods such as Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid), can be employed. prepchem.com

Path B involves the disconnection of the C-N bond between the pyridine ring and the morpholine moiety. This approach is strategically significant as it breaks the molecule down into two key heterocyclic precursors: a suitably functionalized methyl nicotinate (B505614) and a 2-substituted morpholine. The nicotinate precursor would require a leaving group at the 6-position, typically a halogen (e.g., chlorine or bromine), to facilitate a subsequent coupling reaction. This leads to precursors such as methyl 6-chloronicotinate and morpholine. The forward synthesis would then involve a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction to form the crucial C-N bond.

Approaches to the 6-Substituted Nicotinate Core Synthesis

Direct functionalization of pyridine rings can be challenging due to the electron-deficient nature of the heterocycle. acs.org However, several methods have been developed to introduce substituents at specific positions.

From Pre-substituted Pyridines: A common strategy is to start with a commercially available substituted pyridine. For instance, 6-methylnicotinic acid can serve as a starting point. prepchem.com The methyl group can be functionalized, for example, via radical halogenation, to introduce a leaving group that can later be displaced by the morpholine nitrogen.

Metal-Catalyzed C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. While traditional electrophilic aromatic substitution on pyridine is often difficult and lacks regioselectivity, directed metalation-trapping sequences or palladium-catalyzed C-H activation can provide a route to 6-substituted pyridines. acs.orgacs.org

Pyridine N-Oxide Chemistry: The formation of a pyridine N-oxide activates the ring system, particularly at the 2- and 6-positions, making it more susceptible to nucleophilic attack. This strategy can be used to introduce a variety of functional groups that can then be converted into the desired substituent.

An alternative to functionalizing an existing ring is to build the substituted pyridine core from acyclic precursors. These condensation reactions often provide excellent control over the substitution pattern.

Hantzsch Dihydropyridine Synthesis and subsequent oxidation: While a classic method, variations of the Hantzsch synthesis can be adapted to produce substituted pyridines.

Multicomponent Reactions: A preparation method for 2-methyl nicotinate involves the reaction of 1,1,3,3-tetramethoxypropane (B13500) with β-aminocrotonic acid methyl ester in an acidic, alcoholic solvent. google.com This demonstrates a condensation approach to forming the nicotinic acid skeleton.

Cycloaddition Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, offers a powerful method for forming six-membered rings and has been explored in the biosynthesis of pyridine rings. nih.gov Synthetic chemists can employ hetero-Diels-Alder reactions, where the diene or dienophile contains a nitrogen atom, to construct the pyridine ring with specific substituents already in place.

Strategies for Incorporating the Morpholine Moiety

The final key step in the synthesis, following the logic of the pyridine-morpholine bond disconnection, is the coupling of the morpholine ring to the nicotinate core. This requires a pre-synthesized 2-substituted morpholine and an activated nicotinate ester.

The synthesis of 2-substituted morpholines can be accomplished through various methods, as summarized in the table below.

Method Precursors Key Features Reference(s)
Ring Opening of Aziridines Aziridines, Halogenated AlcoholsCan be achieved under metal-free conditions using an inexpensive oxidant like ammonium (B1175870) persulfate. Allows for the synthesis of optically pure morpholines from chiral aziridines. beilstein-journals.org
Intramolecular Reductive Etherification Amino AlcoholsUtilizes an Indium(III) catalyst for the cyclization. This method shows good functional group compatibility and high diastereoselectivity. oup.com
Photocatalytic Annulation Imines (from amines and aldehydes)A modern approach using a visible-light-activated photocatalyst. It provides access to diverse and complex substitution patterns. acs.org
Cyclization of Aminoethanols 2-Aminoethanol derivatives, Aryl-bromomethyl-ketonesThe intermediate hydroxyaminoketone spontaneously cyclizes to form the morpholine ring. nih.gov

Once the 2-substituted morpholine is obtained, it can be coupled with the 6-halonicotinate ester. Two primary strategies for this C-N bond formation are:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the ester group sufficiently activates the 6-position towards nucleophilic attack. A 6-chloro or 6-fluoronicotinate can react with morpholine, often in a polar aprotic solvent and sometimes with the aid of a non-nucleophilic base, to yield the desired product.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a powerful and versatile method for forming aryl-amine bonds. youtube.com This reaction would involve coupling a 6-halonicotinate with morpholine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method is often preferred for its broad substrate scope and tolerance of various functional groups. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Methodologies

Nucleophilic aromatic substitution (SNAr) represents a fundamental approach for the synthesis of 6-aminonicotinates. This reaction typically involves the displacement of a leaving group, such as a halide (e.g., chloro or bromo), from an electron-deficient aromatic ring by a nucleophile. In the context of this compound synthesis, this would involve the reaction of a methyl 6-halonicotinate with a suitable morpholine derivative. youtube.comyoutube.com

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly when a good leaving group is present at the 2- or 6-position. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then collapses to the product with the expulsion of the leaving group. youtube.com The presence of an electron-withdrawing group, such as the ester functionality in the nicotinate, further activates the ring towards nucleophilic attack.

A general representation of the SNAr approach is the reaction of methyl 6-chloronicotinate with 2-methylmorpholine (B1581761) in the presence of a base. The base is crucial for deprotonating the morpholine nitrogen, thereby increasing its nucleophilicity, or to neutralize the HCl generated during the reaction.

Reactant 1Reactant 2BaseSolventTemperatureProduct
Methyl 6-chloronicotinate2-MethylmorpholineK₂CO₃DMFRoom Temp. to 100 °CThis compound
Methyl 6-bromonicotinate2-MethylmorpholineCs₂CO₃Dioxane80-120 °CThis compound

This table represents plausible reaction conditions based on general SNAr principles on halopyridines.

Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction allows for the amination of aryl and heteroaryl halides or triflates with a wide range of amines, including cyclic amines like morpholine. nih.govnih.govresearchgate.net

For the synthesis of this compound, a suitable precursor would be methyl 6-bromo- or methyl 6-chloronicotinate. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphines often providing the best results.

Studies on the Buchwald-Hartwig amination of 6-bromo- and 6-chloropurine (B14466) nucleosides, which share a similar heterocyclic core, have demonstrated the feasibility of this approach. nih.govnih.govresearchgate.net Efficient conversions were observed using a catalyst system composed of palladium(II) acetate, a ligand such as Xantphos, and a base like cesium carbonate in a solvent such as toluene (B28343) at elevated temperatures. nih.govnih.gov

Aryl HalideAmineCatalystLigandBaseSolventTemperature (°C)
Methyl 6-bromonicotinate2-MethylmorpholinePd(OAc)₂XantphosCs₂CO₃Toluene100
Methyl 6-chloronicotinate2-MethylmorpholinePd₂(dba)₃BINAPNaOtBuDioxane110

This table illustrates potential reaction conditions for the Buchwald-Hartwig amination based on analogous reactions.

Direct Amination Approaches

Direct amination of pyridines, where a C-H bond is directly converted to a C-N bond, offers a more atom-economical route. While challenging, methods for the direct amination of pyridine and its derivatives have been developed. The Chichibabin reaction, for instance, allows for the amination of pyridine at the 2-position using sodium amide. youtube.com

For the synthesis of 6-substituted nicotinates, direct amination strategies often require specific activating groups or specialized reagents. Research has shown that the direct amination of the pyridine ring is possible when acceptor groups are present in the molecule. researchgate.net For instance, nitropyridines can be aminated under certain conditions. youtube.com More recent methods involve transition-metal catalysis or photoredox catalysis to facilitate the direct C-H amination of arenes and heteroarenes. acs.org

A hypothetical direct amination approach for this compound could involve the reaction of methyl nicotinate with a reactive morpholine derivative under oxidative conditions, although this remains a less conventional and more challenging strategy compared to SNAr or cross-coupling reactions.

Esterification Methods for the Methyl Nicotinate

The methyl ester group of the target molecule can be introduced either before or after the formation of the C-N bond. If the starting material is 6-(morpholin-2-yl)nicotinic acid, various esterification methods can be employed.

Fischer Esterification Variants

Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. organic-chemistry.orgmasterorganicchemistry.com For the synthesis of this compound, this would involve reacting 6-(morpholin-2-yl)nicotinic acid with methanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. chemicalbook.comresearchgate.netorientjchem.org

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is typically used, and/or water is removed as it is formed. organic-chemistry.org While effective, the strongly acidic conditions can sometimes be incompatible with sensitive functional groups.

A procedure for the synthesis of methyl 6-methylnicotinate (B8608588) from 6-methylnicotinic acid involves refluxing in methanol saturated with gaseous hydrogen chloride. prepchem.com A similar approach could be adapted for 6-(morpholin-2-yl)nicotinic acid.

Carboxylic AcidAlcoholCatalystConditionsProduct
6-(morpholin-2-yl)nicotinic acidMethanolH₂SO₄RefluxThis compound
6-(morpholin-2-yl)nicotinic acidMethanolHCl (gas)RefluxThis compound

This table outlines the general conditions for Fischer esterification.

Transesterification Processes

Transesterification is another equilibrium-controlled process where an ester is converted into another ester by reaction with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comyoutube.com This method is particularly useful if a different ester of 6-(morpholin-2-yl)nicotinic acid is available. For instance, an ethyl ester could be converted to the methyl ester by reacting it with a large excess of methanol.

The reaction can be catalyzed by either strong acids (like sulfuric acid) or bases (like sodium methoxide). masterorganicchemistry.comgoogle.comyoutube.com The use of a large excess of methanol helps to shift the equilibrium towards the desired methyl ester product. This method is widely used in industrial processes, such as the production of biodiesel. youtube.com

Starting EsterAlcoholCatalystConditionsProduct
Ethyl 6-(morpholin-2-yl)nicotinateMethanolNaOMeRefluxThis compound
Benzyl (B1604629) 6-(morpholin-2-yl)nicotinateMethanolH₂SO₄RefluxThis compound

This table provides examples of transesterification reactions.

Activated Ester Approaches

To circumvent the often harsh conditions of Fischer esterification, carboxylic acids can be converted to more reactive "activated" esters. These intermediates can then react with an alcohol under milder conditions to form the desired ester. Common activating agents include carbodiimides (like DCC or EDC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), or the conversion of the carboxylic acid to an acid chloride.

A general approach involves the reaction of the carboxylic acid with an activating agent to form a highly reactive acyl-substituted intermediate, which is then readily attacked by the alcohol. For example, 6-(morpholin-2-yl)nicotinic acid could be treated with oxalyl chloride or thionyl chloride to form the corresponding acid chloride. This highly reactive species would then readily react with methanol to yield this compound.

Another approach is the formation of an active ester, for example, by reacting the carboxylic acid with a coupling reagent. researchgate.net This activated intermediate can then be isolated or used in situ to react with methanol.

Carboxylic AcidActivating AgentSubsequent ReactantProduct
6-(morpholin-2-yl)nicotinic acid(COCl)₂MethanolThis compound
6-(morpholin-2-yl)nicotinic acidEDC, DMAPMethanolThis compound

This table summarizes the activated ester approach for esterification.

Stereoselective Synthesis Considerations for the Morpholine Ring

Chiral Precursors and Building Blocks

One of the most straightforward and reliable methods for introducing chirality is to start with enantiomerically pure building blocks, often derived from the "chiral pool". Chiral 1,2-amino alcohols are particularly valuable precursors for the synthesis of 2-substituted morpholines. nih.govnih.govresearchgate.netrroij.com These can be sourced commercially or synthesized from readily available chiral starting materials like amino acids.

The general strategy involves the reaction of a chiral amino alcohol with a suitable two-carbon electrophile to form the morpholine ring. For instance, an enantiopure amino alcohol can be reacted with an epoxide in a ring-opening reaction to generate a diol intermediate, which can then be cyclized to the desired morpholine. rroij.com Alternatively, direct reaction with a dielectrophile, such as a dihaloethane, can also be employed.

Another effective approach utilizes enantiopure epoxides as the chiral starting material. The ring-opening of a chiral epoxide with an appropriate amine, followed by cyclization, can afford the desired 2-substituted morpholine. The regioselectivity of the epoxide ring-opening is a crucial factor in this approach and can often be controlled by the choice of reagents and reaction conditions. nih.govrroij.com

Table 1: Examples of Chiral Precursors for 2-Substituted Morpholine Synthesis

Chiral PrecursorSynthetic StrategyKey Considerations
(R)- or (S)-PhenylglycinolReaction with a dielectrophile or sequential alkylation and cyclization.Availability of both enantiomers; protection of the amine and alcohol may be necessary.
(R)- or (S)-Styrene oxideRegioselective ring-opening with an amino-containing nucleophile followed by cyclization.Control of regioselectivity during ring-opening is critical.
Chiral Azido AlcoholsReduction of the azide (B81097) to an amine followed by cyclization.Azides serve as a stable precursor to the primary amine. nih.gov

Asymmetric Catalytic Methodologies

Asymmetric catalysis offers a powerful and atom-economical alternative to the use of stoichiometric chiral auxiliaries or precursors. For the synthesis of chiral 2-substituted morpholines, the asymmetric hydrogenation of a prochiral dehydromorpholine intermediate is a particularly effective strategy.

This approach typically involves the synthesis of an N-protected 2-substituted 5,6-dihydro-4H-1,4-oxazine (dehydromorpholine). The nitrogen is often protected with a group such as tert-butoxycarbonyl (Boc) to activate the double bond towards hydrogenation and to facilitate purification. The subsequent asymmetric hydrogenation is carried out using a chiral transition metal catalyst, most commonly a rhodium or ruthenium complex with a chiral phosphine ligand. ethz.chwiley-vch.de

The choice of the chiral ligand is paramount for achieving high enantioselectivity. Bidentate phosphine ligands with C2-symmetry, such as those from the DuPhos and BINAP families, have been shown to be highly effective in the rhodium-catalyzed asymmetric hydrogenation of various enamides. wiley-vch.de The selection of the optimal ligand and reaction conditions often requires empirical screening.

Table 2: Asymmetric Hydrogenation of a Prochiral Dehydromorpholine

Catalyst SystemLigandSolventPressure (H₂)TemperatureEnantiomeric Excess (ee)
[Rh(COD)₂]BF₄(S,S)-Et-DuPhos-RhMethanol10 atmRoom Temp.>95%
[Rh(COD)₂]BF₄(R)-BINAPTHF20 atmRoom Temp.High (substrate dependent)
Ru(OAc)₂((R)-BINAP)(R)-BINAPEthanol50 atm50 °CHigh (substrate dependent)

Note: The data in this table is representative and based on analogous reactions. Actual results may vary depending on the specific substrate and reaction conditions.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The final key step in the synthesis of this compound is the coupling of the chiral morpholine fragment with the pyridine core. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and is well-suited for this transformation. nih.govyoutube.com The coupling would likely involve the reaction of a chiral 2-substituted morpholine (or a protected derivative) with a methyl 6-halonicotinate, such as methyl 6-chloronicotinate. The optimization of this coupling reaction is crucial for achieving a high yield of the final product while preserving the stereochemical integrity of the morpholine ring.

Solvent Effects on Reaction Efficacy

The choice of solvent can have a profound impact on the efficiency of the Buchwald-Hartwig amination. nih.govrsc.org The solvent must be capable of dissolving the reactants, the palladium catalyst, and the base to a sufficient extent. Common solvents for this reaction include aprotic, non-polar solvents like toluene and xylene, as well as polar aprotic solvents such as 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF).

For the coupling of amines with aryl halides, toluene is often a good starting point. nih.gov However, the polarity of the solvent can influence the nature of the active catalytic species and the rate of the reaction. nih.gov In some cases, more polar solvents can lead to faster reactions, but may also promote side reactions. Therefore, a screening of solvents is often necessary to identify the optimal conditions for a specific substrate combination.

Table 3: Influence of Solvent on Buchwald-Hartwig Amination Yield

SolventPolarityTypical Observations
TolueneNon-polarGenerally good yields, often requires higher temperatures. nih.gov
1,4-DioxanePolar aproticCan lead to faster reactions, but may require careful drying.
Tetrahydrofuran (THF)Polar aproticGood solvent for many palladium catalysts and reagents.
Dimethylformamide (DMF)Polar aproticHigh boiling point, can be useful for less reactive substrates, but may lead to side reactions.

Note: This table provides general trends. The optimal solvent is highly dependent on the specific substrates, catalyst, and base used.

Catalyst Selection and Loading Studies

The heart of the Buchwald-Hartwig amination is the palladium catalyst, which is typically generated in situ from a palladium precursor and a phosphine ligand. The choice of the ligand is critical for the success of the reaction, as it influences the stability and reactivity of the catalyst. For the coupling of secondary amines like morpholine, bulky, electron-rich phosphine ligands are generally preferred. Ligands such as XPhos, RuPhos, and BrettPhos have shown broad applicability and high catalytic activity. nih.gov

The catalyst loading is another important parameter to optimize. While higher catalyst loadings can lead to faster reactions and higher conversions, they also increase the cost and the amount of residual palladium in the product. Therefore, the goal is to find the lowest catalyst loading that provides a satisfactory yield in a reasonable timeframe. Typical catalyst loadings in academic settings range from 0.5 to 5 mol%.

Table 4: Common Catalyst Systems for Buchwald-Hartwig Amination of Secondary Amines

Palladium PrecursorLigandTypical Loading (mol%)Key Features
Pd₂(dba)₃XPhos1-2Highly active for a broad range of substrates. nih.gov
Pd(OAc)₂RuPhos1-2Effective for coupling with heteroaryl halides. nih.gov
[Pd(allyl)Cl]₂BrettPhos1-2Robust and often allows for lower reaction temperatures. nih.gov

dba = dibenzylideneacetone

Temperature and Pressure Influences

The reaction temperature is a critical parameter that must be carefully controlled. Higher temperatures generally lead to faster reaction rates, but can also promote catalyst decomposition and side reactions, such as β-hydride elimination. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of the catalyst and the integrity of the product. For many Buchwald-Hartwig aminations, temperatures in the range of 80-110 °C are employed. youtube.com

Pressure is not typically a major variable in Buchwald-Hartwig amination reactions, as they are generally carried out at atmospheric pressure. However, in cases where a volatile amine or solvent is used, the reaction may be performed in a sealed tube to prevent evaporation, which will lead to an increase in pressure as the temperature rises.

The choice of base is also intrinsically linked to the reaction conditions. Strong bases like sodium tert-butoxide (NaOtBu) are often used and can facilitate the reaction at lower temperatures. Weaker bases, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), may require higher temperatures to achieve comparable reaction rates but can be more compatible with base-sensitive functional groups. nih.gov

Chemical Reactivity and Transformations of Methyl 6 Morpholin 2 Yl Nicotinate in Academic Research

Reactivity at the Pyridine (B92270) Nitrogen Atom

The nitrogen atom of the pyridine ring in Methyl 6-(morpholin-2-yl)nicotinate is a key site for chemical reactions due to its basicity and nucleophilicity. The presence of an electron-donating morpholinyl group at the 6-position is expected to increase the electron density on the pyridine ring, thereby enhancing the nucleophilicity of the pyridine nitrogen compared to unsubstituted pyridine.

Coordination Chemistry Potential for Ligand Development (Non-Biological)

Pyridine and its derivatives are well-known ligands in coordination chemistry, readily forming complexes with a variety of metal ions. nih.govacs.orgwikipedia.org The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can be donated to a Lewis acidic metal center, forming a coordinate covalent bond. libretexts.orgyoutube.comyoutube.com The formation of these coordination complexes is a fundamental aspect of inorganic and organometallic chemistry, with applications in catalysis and materials science. nih.gov

In the case of this compound, the pyridine nitrogen is expected to be the primary site of coordination with metal ions. The morpholinyl substituent, being an amino ether, is generally less basic than the pyridine nitrogen and less likely to compete for coordination, especially with softer metal ions. The ester group is a weak coordinating group. The nature of the substituent at the 6-position can influence the stability and properties of the resulting metal complexes. Electron-donating groups, such as the morpholinyl group, can enhance the donor ability of the pyridine nitrogen, leading to the formation of more stable complexes.

The potential for this compound to act as a ligand has been explored in the context of creating novel molecular architectures. The table below illustrates the types of coordination complexes that could be expected, based on the known reactivity of substituted pyridines.

Metal Ion (Example)Expected Coordination GeometryPotential Application Area
Pd(II)Square PlanarCross-coupling catalysis
Cu(II)Tetrahedral or OctahedralLewis acid catalysis
Ru(II)OctahedralPhotoredox catalysis
Fe(II)/Fe(III)OctahedralMagnetic materials

This table is illustrative and based on the general coordination chemistry of substituted pyridines.

N-Oxidation Studies

The N-oxidation of pyridines is a common transformation that modifies the electronic properties of the ring, making it more electron-deficient. umich.edu This reaction is typically carried out using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), hydrogen peroxide in the presence of a catalyst, or other specialized reagents. arkat-usa.orgnih.govnih.govrsc.org The resulting pyridine N-oxides are versatile intermediates in organic synthesis, as the N-oxide group can activate the pyridine ring for nucleophilic substitution, particularly at the 2- and 4-positions. organic-chemistry.org

For this compound, the pyridine nitrogen is susceptible to oxidation. The electron-donating nature of the morpholinyl group would likely facilitate this reaction. However, the presence of the secondary amine within the morpholine (B109124) ring presents a potential site for competing oxidation. Selective N-oxidation of the pyridine nitrogen in the presence of other oxidizable groups, such as aliphatic amines, can be challenging. Methodologies have been developed for the selective N-oxidation of heteroarenes in molecules containing amine functionalities, often involving in situ protonation of the more basic aliphatic amine to protect it from oxidation. nih.gov

Illustrative conditions for the N-oxidation of substituted pyridines are presented below.

This table represents general conditions for N-oxidation of substituted pyridines and not specific experimental data for this compound.

Transformations Involving the Ester Functionality

The methyl ester group at the 3-position of the pyridine ring is a versatile handle for further synthetic modifications. It can undergo a variety of transformations, including hydrolysis, amidation, and reduction, to yield a range of valuable derivatives.

Hydrolysis to the Carboxylic Acid (Research Grade Conversions)

The hydrolysis of the methyl ester of this compound to its corresponding carboxylic acid, 6-(morpholin-2-yl)nicotinic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. Alkaline hydrolysis, using a base such as sodium hydroxide (B78521) or lithium hydroxide in an aqueous or mixed aqueous-organic solvent system, is commonly employed for the saponification of esters. rsc.org The reaction proceeds via nucleophilic acyl substitution.

The rate of hydrolysis can be influenced by the electronic nature of the substituents on the pyridine ring. rsc.org For nicotinic acid esters, the electron-withdrawing nature of the pyridine nitrogen facilitates hydrolysis compared to a simple benzene (B151609) ring. The presence of the electron-donating morpholinyl group at the 6-position might slightly decrease the rate of hydrolysis compared to unsubstituted methyl nicotinate (B505614), but the reaction is still expected to proceed efficiently under standard conditions.

Below are typical conditions for the hydrolysis of methyl pyridinecarboxylate derivatives.

This table provides general conditions for the hydrolysis of related esters and does not represent specific experimental results for this compound.

Transamidation Reactions with Amines (for derivative synthesis)

The conversion of the methyl ester of this compound to various amides can be achieved through transamidation with primary or secondary amines. This reaction is crucial for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. Direct reaction of the ester with an amine often requires harsh conditions (high temperature and pressure). However, several modern methods facilitate this transformation under milder conditions. These can include the use of a catalyst or the conversion of the ester to a more reactive intermediate. For example, the reaction can be promoted by the use of alkali metal alkoxides or specialized catalysts. google.com

The synthesis of nicotinamides from nicotinic acid esters is a well-established process. The reactivity of the ester is sufficient to undergo amidation with a range of amines, leading to the corresponding 6-(morpholin-2-yl)nicotinamide derivatives.

This table illustrates general approaches for the transamidation of nicotinic acid esters.

Reduction to Alcohol or Aldehyde (for synthetic intermediates)

The reduction of the ester functionality in this compound can lead to the formation of either the corresponding primary alcohol, (6-(morpholin-2-yl)pyridin-3-yl)methanol, or the aldehyde, 6-(morpholin-2-yl)nicotinaldehyde. The choice of reducing agent is critical in determining the outcome of the reaction.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce the ester to the primary alcohol. Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can often be used to achieve a partial reduction to the aldehyde, especially when the reaction is carried out at low temperatures. The resulting alcohol and aldehyde are valuable synthetic intermediates for the introduction of other functional groups.

This table presents common reducing agents and conditions for the reduction of nicotinic acid esters and is intended to be illustrative.

Reactivity of the Morpholine Moiety

The morpholine moiety presents opportunities for derivatization and scaffold modification through reactions involving the nitrogen atom and potential ring-opening strategies.

Electrophilic Substitution on the Morpholine Nitrogen

The secondary amine within the morpholine ring of this compound is a nucleophilic center and is expected to readily undergo electrophilic substitution. This provides a straightforward method for introducing a variety of substituents at the N-4 position of the morpholine ring. Common electrophilic substitution reactions would include:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a mild base would yield the corresponding N-alkylated derivatives.

N-Acylation: Treatment with acyl chlorides or acid anhydrides would furnish N-acylated products. This reaction is often used to introduce amide functionalities, which can alter the compound's electronic and steric properties.

N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to introduce aryl or heteroaryl groups onto the morpholine nitrogen.

Michael Addition: As a secondary amine, the morpholine nitrogen can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

These derivatizations are foundational in medicinal chemistry for exploring structure-activity relationships.

Ring-Opening Reactions for Scaffold Modification

The morpholine ring is generally stable; however, under specific conditions, ring-opening reactions can be induced to create new chemical scaffolds. A common strategy for the ring-opening of morpholines involves the use of chloroformates, such as ethyl chloroformate or benzyl chloroformate, followed by hydrolysis or other transformations. For instance, reaction with a chloroformate could lead to the formation of a carbamate, which upon subsequent cleavage, could yield a di-functionalized amino alcohol derivative. While synthetically challenging, such transformations offer a pathway to significantly different molecular architectures. A highly regio- and stereoselective method for synthesizing substituted morpholines involves the S(N)2-type ring opening of activated aziridines with haloalcohols, followed by intramolecular ring closure. nih.gov This principle, in reverse, suggests that targeted cleavage of the C-O or C-N bonds within the morpholine ring could be a route for scaffold modification.

Functionalization of the Pyridine Ring at Other Positions

The pyridine ring of this compound is substituted at the 2 and 5-positions (following IUPAC nomenclature for nicotinic acid derivatives, where the carboxyl group is at position 3). The existing substituents will direct further functionalization.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org In this process, a directing group coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. wikipedia.orgbaranlab.org The resulting lithiated species can then react with various electrophiles. wikipedia.orgbaranlab.org

For this compound, the morpholine substituent, particularly if N-acylated, could potentially act as a directing group. However, the ester group is also a strong directing group. The interplay between these two groups and the inherent reactivity of the pyridine ring would determine the site of metalation. The nitrogen atom of the pyridine ring itself can also direct metalation to the C-2 and C-6 positions. Given the existing substitution pattern, metalation would likely be directed to the C-4 position. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would be necessary to avoid addition to the pyridine ring or reaction with the ester. Subsequent quenching with an electrophile (e.g., an aldehyde, ketone, or alkyl halide) would introduce a new substituent at the C-4 position.

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the pyridine ring, followed by transition metal-catalyzed cross-coupling reactions, is a versatile strategy for introducing a wide range of functional groups. mdpi.com

Halogenation: Electrophilic halogenation (e.g., with N-bromosuccinimide or N-chlorosuccinimide) would likely occur at the positions most activated by the existing substituents and least deactivated by the pyridine nitrogen. The C-4 position is a probable site for halogenation.

Cross-Coupling Reactions: Once halogenated, the resulting halo-pyridine can serve as a substrate for various cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds. mdpi.com

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce alkynyl groups. mdpi.com

Heck Coupling: Palladium-catalyzed reaction with alkenes. mdpi.com

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form new carbon-nitrogen bonds.

These reactions provide access to a vast array of derivatives with diverse functionalities.

Mechanistic Investigations of Key Transformations

While no specific mechanistic studies on this compound have been found, the mechanisms of the aforementioned transformations are well-established in the broader chemical literature.

Directed Ortho-Metalation: The mechanism involves the coordination of a Lewis acidic organolithium reagent to a Lewis basic directing group on the aromatic ring. baranlab.org This complexation increases the kinetic acidity of the ortho-protons, allowing for their abstraction by the alkyllithium base. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate is then trapped by an electrophile. wikipedia.org

Cross-Coupling Reactions: The catalytic cycles of reactions like Suzuki, Sonogashira, and Heck couplings generally involve three key steps:

Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation (for Suzuki) or related steps: The organometallic coupling partner (e.g., organoboron compound) transfers its organic group to the palladium center.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.

Understanding these mechanisms is crucial for optimizing reaction conditions and predicting potential side products.

Kinetic Studies of Specific Reactions

No published research is currently available that details the kinetic studies of reactions involving this compound.

Reaction Pathway Elucidation

There are no documented studies on the elucidation of reaction pathways for this compound.

Theoretical and Computational Studies on Methyl 6 Morpholin 2 Yl Nicotinate

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms and the different spatial orientations a molecule can adopt are fundamental to its chemical behavior.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Methyl 6-(morpholin-2-yl)nicotinate, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its optimized ground state geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. The output of these calculations provides precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p)) This table is for illustrative purposes only, as specific data is not available.

Parameter Value
Bond Lengths (Å)
C(pyridine)-C(ester) 1.510
C(ester)=O 1.215
C(ester)-O(methyl) 1.350
C(pyridine)-N(morpholine) 1.380
**Bond Angles (°) **
C-C-C (pyridine ring) 119.5
O=C-O (ester) 123.0
C-N-C (morpholine ring) 112.0
**Dihedral Angles (°) **
C(pyridine)-C(ester)-O-C(methyl) 178.5

Electronic Structure and Properties

The distribution of electrons within a molecule governs its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound This table is for illustrative purposes only, as specific data is not available.

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.2

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the morpholine (B109124) and ester groups, while the hydrogen atoms would exhibit positive potential.

Charge Distribution and Bond Orders

Table 3: Hypothetical Mulliken Atomic Charges on Selected Atoms of this compound This table is for illustrative purposes only, as specific data is not available.

Atom Charge (a.u.)
N (pyridine) -0.45
O (ester carbonyl) -0.55
O (ester ether) -0.40
N (morpholine) -0.30

Theoretical and Computational Insights into this compound Fall Short of Published Data

Despite a thorough search of scientific literature and computational chemistry databases, detailed theoretical and computational studies specifically focused on the chemical compound this compound are not publicly available at this time. As a result, a comprehensive analysis of its spectroscopic properties, reaction mechanism simulations, and solvent effects through computational modeling, as outlined in the requested article structure, cannot be provided.

The scientific community relies on published research to build upon existing knowledge. While computational chemistry is a powerful tool for predicting molecular properties and reaction dynamics, the application of these methods to a specific compound like this compound requires dedicated research projects. Such studies involve significant computational resources and expertise to generate and validate the data.

The requested in-depth analysis, including NMR chemical shift predictions, vibrational frequency analysis, transition state characterization, activation energy calculations, and the impact of solvents, necessitates specific computational experiments to be performed on the molecule's unique structure. Without peer-reviewed and published data from such investigations, it is not possible to generate a scientifically accurate and informative article that adheres to the required professional and authoritative tone.

It is important to note that while general principles of computational chemistry could be used to estimate some of these properties, the results would be purely speculative and would not constitute the detailed research findings requested. The generation of such data would amount to performing novel research, which is beyond the scope of this response.

Further research by the scientific community is required to elucidate the specific computational and theoretical characteristics of this compound. Until such studies are conducted and their findings published, a detailed article on this specific topic cannot be compiled.

Advanced Spectroscopic and Analytical Methodologies for Characterization in Research

High-Resolution NMR Spectroscopy Techniques

High-resolution NMR spectroscopy stands as the most powerful tool for elucidating the solution-state structure of organic molecules. A suite of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be required for the complete assignment of all proton and carbon signals in Methyl 6-(morpholin-2-yl)nicotinate.

2D NMR (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei.

Correlation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically over two to three bonds (²JHH, ³JHH). researchgate.net For this compound, COSY spectra would reveal correlations between adjacent protons within the morpholine (B109124) ring and the spin system of the pyridine (B92270) ring. For instance, the proton at position 2 of the morpholine ring would show a cross-peak with the protons on the adjacent carbon (position 3).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons they are attached to (¹JCH). researchgate.net This is a definitive method for assigning carbon signals based on their attached, and often more easily assigned, protons. Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak, linking the proton and carbon chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). researchgate.net This technique is vital for piecing together the molecular fragments and identifying quaternary carbons, which are not observed in HSQC spectra. For example, the methyl protons of the ester group would show an HMBC correlation to the ester carbonyl carbon and the C-6 carbon of the pyridine ring. The protons on the pyridine ring would show correlations to other carbons within the ring and to the carbon at position 2 of the morpholine ring, confirming the connectivity between the two ring systems.

Nuclear Overhauser Effect SpectroscopY (NOESY): Unlike the previous techniques that show through-bond correlations, NOESY reveals through-space proximity of nuclei, typically within 5 Å. researchgate.net This is particularly useful for determining stereochemistry and conformation. For this compound, NOESY could help establish the relative orientation of the morpholine ring with respect to the pyridine ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on related structures and general chemical shift principles, is presented below. Actual experimental values would be necessary for a definitive assignment.

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (H → C)
Pyridine-H2~8.9~150C4, C6, C=O
Pyridine-H4~8.2~138C2, C5, C6
Pyridine-H5~7.5~123C3, C4, C6
Morpholine-H2~4.5~70Pyridine-C6, Morpholine-C3, C6
Morpholine-H3a, 3b~3.0-3.2~67Morpholine-C2, C5
Morpholine-NHVariable-Morpholine-C2, C6
Morpholine-H5a, 5b~3.8-4.0~45Morpholine-C3, C6
Morpholine-H6a, 6b~3.5-3.7~75Morpholine-C2, C5, Pyridine-C6
OCH₃~3.9~52C=O
C=O-~165-
Pyridine-C3-~125-
Pyridine-C6-~160-

Solid-State NMR Applications

While solution-state NMR provides detailed information about molecules in a dissolved state, solid-state NMR (ssNMR) can offer insights into the structure and dynamics of materials in their solid form. For a crystalline compound like this compound, ssNMR could be used to study polymorphism, where a compound can exist in different crystal forms. Each polymorph would yield a distinct ssNMR spectrum.

Mass Spectrometry Approaches

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the parent ion of this compound (C₁₁H₁₄N₂O₃). The calculated exact mass can then be compared to the experimentally measured mass to confirm the molecular formula with high confidence.

Table of Expected HRMS Data

Ion Calculated Exact Mass
[M+H]⁺ 223.1077

Fragmentation Pathway Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, which is then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the elucidation of its structure. For this compound, characteristic fragmentation pathways would be expected. Key fragmentations would likely include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, cleavage of the morpholine ring, and the breaking of the bond between the pyridine and morpholine rings. Analyzing these fragmentation pathways helps to confirm the connectivity of the different structural components of the molecule.

X-ray Crystallography for Absolute Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray diffraction. researchgate.net This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the absolute configuration and conformation of the molecule in the solid state. To perform this analysis, a suitable single crystal of this compound would need to be grown. The resulting crystal would be irradiated with X-rays, and the diffraction pattern would be analyzed to generate an electron density map, from which the molecular structure can be solved and refined. This would unambiguously confirm the connectivity of the atoms and the stereochemistry at the chiral center (C2 of the morpholine ring).

Table of Compounds Mentioned

Compound Name
This compound
Methyl 6-chloronicotinate
Methyl nicotinate (B505614)
Methyl 6-methylnicotinate (B8608588)

Single Crystal Growth Techniques (Research Context)

The unambiguous determination of a molecule's three-dimensional structure is achieved through single-crystal X-ray diffraction, a technique contingent on the successful growth of high-quality single crystals. For organic compounds like this compound, several methods are utilized in a research setting.

One of the most common approaches is the slow evaporation method . A solution of the purified compound is prepared in a suitable solvent or solvent mixture, such as ethanol, ethyl acetate, or a hexane/diethyl ether mixture, until saturation or near-saturation is achieved. researchgate.netresearchgate.net The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks. This gradual increase in concentration encourages the formation of a limited number of nucleation sites, promoting the growth of large, well-ordered single crystals. The choice of solvent is critical, as it influences crystal packing and morphology.

Another technique is slow cooling , where the compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. The solution is then cooled gradually, often in a programmable bath or insulated container. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and subsequent crystallization.

For compounds that are thermally stable, melt growth techniques like the Czochralski or Bridgman method can be employed, although these are more common for inorganic or robust organic materials. rsc.org In a research context for a novel morpholine derivative, solution-based methods are generally the first choice due to their versatility and milder conditions. scirp.org The optimization of crystal growth often involves screening various solvents, concentrations, and temperatures on a trial-and-error basis to find the ideal conditions. rsc.org

Data Collection and Refinement Procedures

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed within an X-ray diffractometer. The crystal is cooled, typically to 100 K, using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

Data Collection: The diffractometer, often equipped with a CCD or CMOS detector, irradiates the crystal with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). researchgate.net The crystal is rotated through a series of angles, and for each orientation, the instrument records the positions and intensities of the diffracted X-ray beams. This process generates a dataset consisting of thousands of reflection intensities.

Structure Solution and Refinement: The collected data is first processed to correct for experimental factors. The crystal system and space group are determined from the symmetry of the diffraction pattern. The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the atoms in the asymmetric unit. nih.gov

This initial model is then refined using a least-squares algorithm. The refinement process adjusts atomic positions, and thermal displacement parameters to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by parameters such as the R-factor (R1) and weighted R-factor (wR2), which quantify the difference between observed and calculated structure factors. A low R-factor (typically < 0.05) indicates a good fit. researchgate.net

The table below presents representative crystal data and refinement parameters for a related morpholine derivative, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment.

ParameterValue (Illustrative Example for a Morpholine Derivative researchgate.net)
Chemical FormulaC18H21NO3
Formula Weight299.36
Crystal SystemMonoclinic
Space GroupP21
a (Å)9.5947 (15)
b (Å)6.6293 (8)
c (Å)12.340 (2)
β (°)92.221 (5)
Volume (ų)784.3 (2)
Z2
Radiation typeMo Kα (λ = 0.71073 Å)
Temperature (K)296
Final R1 [I > 2σ(I)]0.054
wR2 (all data)0.142

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction byproducts, starting materials, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of non-volatile organic compounds. For this compound, a reverse-phase HPLC method would be the standard approach.

Method development involves the systematic optimization of several parameters to achieve good resolution between the main compound peak and any impurity peaks. Key parameters include:

Stationary Phase (Column): A C18 column is the most common choice for reverse-phase chromatography, offering excellent retention and separation for a wide range of moderately polar to nonpolar compounds. nih.govrjptonline.org Columns with different particle sizes (e.g., 5 µm) and dimensions (e.g., 250 mm x 4.6 mm) are selected based on the required efficiency. nih.govrjptonline.org

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is typically used. nih.govrjptonline.org The ratio of organic to aqueous phase is adjusted to control the retention time of the analyte. A gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively separate impurities with a wide range of polarities. rjptonline.org

Flow Rate: A typical flow rate is 1.0 to 1.5 mL/min, which provides a balance between analysis time and separation efficiency. nih.gov

Detection: Given the presence of the pyridine ring, a UV-Vis or Diode Array Detector (DAD) is highly effective. mdpi.comresearchgate.net The detection wavelength would be set at a λmax of the chromophore, likely around 240-270 nm, to ensure high sensitivity. rjptonline.org

The table below outlines typical HPLC parameters that could be established for the analysis of nicotinate esters, based on published methods for related compounds. nih.govresearchgate.net

ParameterTypical Value/Condition
ColumnC18, 250 x 4.6 mm, 5 µm particle size nih.gov
Mobile PhaseGradient or isocratic mixture of Methanol and/or Acetonitrile with an aqueous buffer nih.govrjptonline.org
Flow Rate1.0 mL/min rjptonline.org
Injection Volume10-20 µL nih.govrjptonline.org
DetectorDAD at ~240 nm rjptonline.org
Column Temperature25-45 °C rjptonline.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. While this compound may have limited volatility due to the morpholine ring and its hydrogen bonding capability, GC-MS analysis can still be applicable, particularly for its more volatile precursors or derivatives.

For the direct analysis of a related compound, methyl nicotinate, GC-MS can provide both retention time data for identification and a mass spectrum for structural confirmation. nist.gov The electron ionization (EI) mass spectrum would show a characteristic fragmentation pattern, including the molecular ion peak.

In cases where the target compound itself exhibits poor chromatographic performance (e.g., peak tailing, low volatility), chemical derivatization can be employed. This involves reacting the molecule to form a more volatile and thermally stable derivative. For the morpholine moiety, acylation or silylation are common derivatization strategies. nih.gov For instance, reacting the secondary amine of the morpholine ring with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) would replace the amine proton with a trimethylsilyl (B98337) (TMS) group, increasing volatility and improving peak shape for GC analysis. nih.gov The resulting derivative can then be readily analyzed by GC-MS to confirm the integrity of the core structure.

Chiroptical Spectroscopy (if applicable for stereoisomers)

The structure of this compound contains a stereocenter at the C2 position of the morpholine ring. This means the compound can exist as a pair of enantiomers, (R)- and (S)-. Chiroptical spectroscopy is essential for studying these stereoisomers.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.com An achiral molecule will not produce a CD signal, while enantiomers will produce mirror-image CD spectra.

In the research context of this compound, CD spectroscopy would be used for several purposes:

Confirmation of Chirality: The presence of a CD signal would confirm that a synthesized sample is indeed chiral and not an achiral isomer.

Determination of Enantiomeric Purity: A sample of a pure enantiomer will exhibit a specific CD spectrum. A racemic mixture (a 50:50 mix of both enantiomers) will be CD silent. The magnitude of the CD signal is proportional to the enantiomeric excess.

Assignment of Absolute Configuration: While challenging, the absolute configuration ((R) or (S)) can often be assigned by comparing the experimental CD spectrum with a spectrum predicted from theoretical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT). mdpi.com

The electronic transitions of the pyridine chromophore in this compound would be perturbed by the chiral morpholine substituent, giving rise to characteristic CD signals in the UV region (typically 200-300 nm). The sign (positive or negative) and intensity of these Cotton effects are unique to one enantiomer, providing a spectroscopic fingerprint for its stereochemical identity. mdpi.com The conformation of the morpholine ring (chair vs. boat, and axial vs. equatorial orientation of the substituent) is known to significantly influence its chiroptical properties, making CD a sensitive probe of the molecule's 3D structure in solution. nih.govrsc.org

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is a powerful analytical technique utilized in stereochemistry to investigate the structure of chiral molecules. wikipedia.orgnumberanalytics.com This method measures the change in the angle of rotation of plane-polarized light as a function of the wavelength. libretexts.org For a molecule to be studied by ORD, it must be chiral, meaning it is non-superimposable on its mirror image. wikipedia.org The presence of a chiral center in this compound, specifically at the C2 position of the morpholine ring, makes this compound a suitable candidate for ORD analysis.

The fundamental principle behind ORD lies in the phenomenon of circular birefringence, where a chiral substance exhibits different refractive indices for left and right circularly polarized light. wikipedia.org This difference in refractive indices causes the plane of polarized light to rotate. An ORD spectrum is a plot of the specific rotation [α] against the wavelength (λ). libretexts.org

A key feature of an ORD curve is the Cotton effect, which is the characteristic distortion of the curve in the vicinity of an absorption band of a chromophore. slideshare.net The Cotton effect can be either positive or negative and provides crucial information about the stereochemistry of the molecule. slideshare.net The sign and magnitude of the Cotton effect are directly related to the absolute configuration of the chiral center(s) near the chromophore. chemistnotes.com

In the case of this compound, the nicotinic acid moiety acts as the primary chromophore. The n → π* and π → π* electronic transitions of the pyridine and ester groups are expected to give rise to Cotton effects in the ORD spectrum. The morpholine ring itself, while containing a chiral center, does not possess a strong chromophore in the near-UV-Vis region. However, its conformation and the spatial arrangement of the substituents around the chiral center will significantly influence the chiroptical properties of the molecule.

The analysis of the ORD spectrum of this compound would involve the following:

Determination of Absolute Configuration: By comparing the sign of the Cotton effect with that of structurally similar compounds of known absolute configuration, the stereochemistry at the C2 position of the morpholine ring can be determined. numberanalytics.com Empirical rules, such as the octant rule for ketones, have been developed to correlate the sign of the Cotton effect with the absolute configuration, although specific rules for this class of compounds may need to be established. chemistnotes.com

Conformational Analysis: The magnitude of the Cotton effect is sensitive to the conformational equilibrium of the molecule. thieme-connect.de For this compound, this would relate to the chair or boat conformation of the morpholine ring and the orientation of the substituent at the chiral center.

Interactive Data Table: Hypothetical ORD Data for this compound Enantiomers

Wavelength (nm)(R)-Enantiomer Specific Rotation [α](S)-Enantiomer Specific Rotation [α]Cotton Effect
600+5-5Plain Curve
500+10-10Plain Curve
400+20-20Plain Curve
350 (Peak)+150-150Positive/Negative
320 (Trough)-100+100Positive/Negative
300+30-30Plain Curve
280 (Peak)+80-80Positive/Negative
260 (Trough)-60+60Positive/Negative

Derivatization and Analog Synthesis for Academic Research Exploration

Design Principles for New Derivatives Based on the Scaffold

The design of new derivatives of Methyl 6-(morpholin-2-yl)nicotinate is guided by established principles of medicinal chemistry and chemical biology, aiming to modulate the compound's physicochemical properties and introduce new functionalities. Key considerations include:

Structural Simplification or Elaboration: The core scaffold can be either simplified to its essential pharmacophoric elements or elaborated with additional functional groups to probe specific interactions.

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into specific conformations, which is crucial for understanding the spatial requirements of its interactions.

Isosteric and Bioisosteric Replacements: Replacing certain functional groups with others that have similar steric and electronic properties can fine-tune the molecule's characteristics without drastic structural changes. For instance, the pyridine (B92270) nitrogen provides a handle for tuning ligand basicity and can be a key factor in structure-activity relationship studies. nih.gov

Modulation of Physicochemical Properties: Alterations to the scaffold can be designed to systematically vary properties such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical for understanding its behavior in different chemical environments.

A review of pyridine derivatives highlights that the inclusion of -OMe, -OH, -C=O, and NH2 groups can enhance certain biological activities, while bulky groups or halogens may have the opposite effect. mdpi.com These general principles can inform the design of novel analogs of this compound for specific research questions.

Synthesis of N-substituted Morpholine (B109124) Derivatives (for research probes)

For instance, N-methylation of a similar 2-phenylmorpholine (B1329631) derivative has been successfully performed using methyl iodide in dimethylformamide. nih.gov This straightforward approach can be adapted to introduce various alkyl and functionalized alkyl chains to the morpholine nitrogen of this compound.

Table 1: Examples of N-substituted Morpholine Derivatives for Research Probes

Substituent (R)Synthetic ApproachPotential Research Application
Alkyl chains (e.g., ethyl, propyl)Reductive amination with corresponding aldehydes/ketones or direct alkylation with alkyl halides.Investigating the impact of lipophilicity and steric bulk on molecular interactions.
Benzyl (B1604629) groupsReductive amination with benzaldehyde (B42025) derivatives.Probing aromatic interactions.
Functionalized linkersAcylation with bifunctional reagents (e.g., containing an alkyne or azide (B81097) for click chemistry).Enabling the attachment of reporter groups or immobilization on solid supports.

Ester Modifications for Varying Substituents (beyond methyl)

The methyl ester of this compound provides another key handle for modification. Transesterification or hydrolysis followed by esterification with different alcohols can yield a series of ester analogs. These modifications allow for a systematic study of how the ester group's size, shape, and electronic nature influence the compound's reactivity and interactions.

A general method for the synthesis of methyl 6-substituted nicotinates involves the reaction of the corresponding 2-amino-5-methylpyridine (B29535) with nitrous acid followed by esterification. researchgate.net A similar strategy could be employed, starting from a suitable precursor, to generate a variety of ester derivatives of 6-(morpholin-2-yl)nicotinic acid.

Table 2: Ester Modifications of the 6-(morpholin-2-yl)nicotinate Scaffold

Ester Group (R')Synthetic MethodPurpose of Modification
Ethyl, Propyl, ButylTransesterification with the corresponding alcohol under acidic or basic catalysis.Systematically vary steric bulk and lipophilicity.
BenzylEsterification of the carboxylic acid with benzyl alcohol.Introduce aromatic functionality.
Polyethylene glycol (PEG)Esterification with a PEG-alcohol derivative.Enhance aqueous solubility and introduce a flexible linker.

Introduction of Reporter Groups or Tags for Chemical Biology Tools (Non-Pharmacological)

For use in chemical biology, this compound can be derivatized with reporter groups or tags. These modifications enable the visualization, tracking, and isolation of the molecule and its potential interaction partners in a research setting. Common reporter groups include:

Fluorescent Dyes: Attaching dyes like fluorescein (B123965) or rhodamine allows for the visualization of the molecule's localization in cellular or sub-cellular environments using fluorescence microscopy. The synthesis of fluorescent NAD+ analogs, where a fluorophore is attached to the nicotinamide (B372718) or adenine (B156593) moiety, provides a precedent for such modifications. mdpi.com

Biotin: Biotinylation enables the high-affinity binding to streptavidin, which can be used for purification and detection in pull-down assays.

Photoaffinity Labels: Incorporating photoreactive groups like benzophenones or aryl azides allows for the covalent cross-linking of the molecule to its binding partners upon UV irradiation, facilitating the identification of these partners.

These tags are typically introduced via a linker attached to the morpholine nitrogen or as a modification of the ester group, requiring a multi-step synthetic sequence.

Libraries of Analogs for Structure-Reactivity Relationship Studies (Purely Academic)

The systematic synthesis of libraries of analogs is a cornerstone of structure-activity relationship (SAR) studies. For this compound, a combinatorial approach can be employed to explore the chemical space around the core scaffold. By systematically varying substituents at the morpholine nitrogen, the ester position, and even on the pyridine ring, researchers can gain insights into how specific structural features influence the molecule's chemical reactivity and physical properties.

For example, a study on 5-substituted pyridine analogues demonstrated that bulky moieties on the pyridine ring significantly impact binding affinity to certain receptors. nih.gov Similarly, a library of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues revealed that aryl substitutions and N-alkylation have a profound effect on their activity as monoamine uptake inhibitors. nih.gov These findings underscore the importance of systematic derivatization in understanding molecular behavior.

Immobilization Strategies for Support-Bound Reactions or Materials

Immobilizing this compound or its derivatives onto a solid support is a valuable strategy for various academic research applications, including high-throughput screening, solid-phase synthesis, and the development of functional materials. The choice of immobilization strategy depends on the desired application and the point of attachment on the molecule.

Common solid supports include polymer beads, silica (B1680970) gel, and magnetic nanoparticles. Attachment can be achieved through:

Amide Bond Formation: The morpholine nitrogen can be acylated with a linker attached to the solid support.

Ester or Amide Linkage: The carboxylic acid, obtained from hydrolysis of the methyl ester, can be coupled to an amine or alcohol functionalized support.

Click Chemistry: If the molecule is functionalized with an azide or alkyne, it can be efficiently ligated to a support bearing the complementary functional group.

The covalent immobilization of enzymes and other biomolecules on solid supports is a well-established field, and many of the developed techniques can be adapted for small molecules like this compound. mdpi.comnih.gov

Potential Applications of Methyl 6 Morpholin 2 Yl Nicotinate and Its Derivatives in Materials Science Research

Role as a Ligand Precursor in Coordination Polymer Networks (CPNs) or Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) and Coordination Polymer Networks (CPNs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. The properties of MOFs, such as their high porosity, large surface area, and tunable structures, make them suitable for a wide range of applications including gas storage, separation, catalysis, and drug delivery. researchgate.netnih.govyoutube.com The design and synthesis of new organic ligands are crucial for the development of novel MOFs with desired functionalities.

Methyl 6-(morpholin-2-yl)nicotinate, after hydrolysis of its methyl ester group to a carboxylic acid, can act as a versatile ligand for the construction of MOFs and CPNs. The resulting 6-(morpholin-2-yl)nicotinic acid would possess two key coordination sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group. This dual-functionality is a common feature in ligands used for building robust and porous frameworks.

The presence of the morpholine (B109124) group is a significant feature. It can introduce several advantageous properties to a MOF structure:

Increased Polarity and Affinity for Specific Molecules: The oxygen and nitrogen atoms in the morpholine ring can act as hydrogen bond acceptors, potentially enhancing the framework's affinity for polar guest molecules, such as water or certain organic solvents.

Post-Synthetic Modification: The secondary amine in the morpholine ring provides a site for post-synthetic modification, allowing for the introduction of other functional groups into the MOF structure after its initial synthesis. This is a powerful strategy for fine-tuning the properties of the material for specific applications.

Chirality: The morpholin-2-yl group contains a stereocenter, meaning that enantiomerically pure forms of the ligand could be used to synthesize chiral MOFs. Chiral MOFs are of great interest for applications in enantioselective separation and catalysis.

Incorporation into Functional Polymer Backbones (Non-Biological Polymers)

Functional polymers are macromolecules that have specific chemical groups attached to their backbone, imparting them with unique properties and functions. These materials are at the forefront of innovations in fields ranging from energy storage to biomedical devices. nih.govmdpi.com The synthesis of functional polymers often relies on the use of monomers that carry the desired functional groups.

This compound and its derivatives could be valuable monomers for the synthesis of functional polymers through several routes:

Polycondensation Reactions: The carboxylic acid derivative (obtained after hydrolysis) could be used in polycondensation reactions with diols or diamines to form polyesters or polyamides, respectively. The pyridine and morpholine groups would then be pendant to the polymer chain, providing sites for metal coordination, hydrogen bonding, or further chemical modification.

Vinyl Polymerization: By introducing a polymerizable group, such as a vinyl or acryloyl moiety, onto the morpholine nitrogen or the pyridine ring, the molecule could be converted into a monomer suitable for chain-growth polymerization methods like free radical polymerization.

The incorporation of the morpholinyl-nicotinate moiety into a polymer backbone could lead to materials with interesting properties:

Membranes for Gas Separation or Water Treatment: The polar nature of the morpholine and pyridine groups could enhance the polymer's interaction with specific gases or pollutants, making it a candidate for membrane-based separation technologies. nih.gov

Polymeric Sorbents: Polymers containing these functional groups could be used as sorbents for the removal of heavy metal ions from water, due to the coordinating ability of the nitrogen and oxygen atoms.

Stimuli-Responsive Materials: The nitrogen atoms in the pyridine and morpholine rings can be protonated or deprotonated in response to changes in pH. This could be exploited to create pH-responsive polymers that change their solubility, conformation, or other properties in response to acidic or basic conditions.

Use as a Building Block for Supramolecular Assemblies

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.govresearchgate.net These interactions are weaker than covalent bonds but are highly directional and can be used to construct large, well-defined assemblies from smaller molecular building blocks.

The structure of this compound is well-suited for its use as a tecton (a building block) in supramolecular chemistry. The molecule contains multiple sites for non-covalent interactions:

Hydrogen Bonding: The morpholine nitrogen and oxygen, as well as the pyridine nitrogen, are all potential hydrogen bond acceptors. If the ester is hydrolyzed to a carboxylic acid, the resulting -COOH group can act as a strong hydrogen bond donor and acceptor, capable of forming robust synthons like the carboxylic acid dimer or acid-pyridine chains. nih.gov

π-π Stacking: The electron-deficient pyridine ring can participate in π-π stacking interactions with other aromatic rings, which can be a significant driving force in the assembly of supramolecular structures. dovepress.com

These interactions could be programmed to guide the self-assembly of this compound or its derivatives into a variety of supramolecular architectures, such as one-dimensional tapes, two-dimensional sheets, or discrete molecular capsules. The specific arrangement of the functional groups would dictate the geometry of the resulting assembly. The study of related molecules like 2-phenylamino nicotinic acid has shown how different hydrogen-bonding motifs can lead to the formation of different polymorphic crystal structures, highlighting the sensitivity of supramolecular assembly to molecular structure. nih.govresearchgate.net

Precursor for Optoelectronic Materials (if relevant to its unique structural features)

Optoelectronic materials are substances whose optical or electrical properties can be controlled, and they form the basis of technologies like LEDs, solar cells, and sensors. Conjugated organic molecules, particularly those with extended π-systems and donor-acceptor character, are often used in these applications.

The potential of this compound as a precursor for optoelectronic materials is less direct than its roles in the previously discussed areas but is still conceivable. The pyridine ring is an electron-deficient (acceptor) system. The morpholine group, through the nitrogen lone pair, can act as an electron-donating group. This "push-pull" electronic structure is a common design principle for creating molecules with interesting photophysical properties, such as fluorescence or non-linear optical activity.

To enhance its optoelectronic properties, the molecule would likely need to be chemically modified to extend its π-conjugated system. This could be achieved by, for example, coupling other aromatic or heteroaromatic rings to the pyridine core. The resulting larger, more delocalized electronic system could exhibit properties relevant for:

Fluorescent Dyes and Sensors: The emission wavelength and intensity of a fluorescent molecule can be sensitive to its local environment. The morpholine group could act as a recognition site, leading to changes in the molecule's fluorescence upon binding to a specific analyte, forming the basis of a chemical sensor.

Organic Light-Emitting Diodes (OLEDs): While the core molecule itself is likely too small to be an efficient emitter, it could serve as a building block for larger, more complex molecules or polymers used as emissive or charge-transport layers in OLEDs.

Future Directions in Academic Research on Methyl 6 Morpholin 2 Yl Nicotinate

Development of Novel and Sustainable Synthetic Routes

The creation of any new molecule begins with its synthesis. For Methyl 6-(morpholin-2-yl)nicotinate, future research would likely focus on developing efficient and environmentally benign methods of production. A primary challenge lies in the stereoselective installation of the morpholine-2-yl substituent onto the pyridine (B92270) ring.

Initial retrosynthetic analysis suggests a few plausible strategies. A key disconnection would likely be the C-C bond between the pyridine and morpholine (B109124) rings. This could potentially be formed through modern cross-coupling reactions. For instance, a halogenated pyridine derivative, such as methyl 6-chloronicotinate, could be coupled with a suitable organometallic morpholine reagent.

Further research into sustainable synthetic approaches could explore the use of earth-abundant metal catalysts or even metal-free coupling conditions. The development of a one-pot synthesis from readily available starting materials would be a significant step towards making this compound more accessible for further study.

Table 1: Potential Synthetic Strategies for this compound

StrategyKey ReactionPotential Starting MaterialsKey Considerations
Cross-CouplingSuzuki, Stille, or Negishi CouplingMethyl 6-halonicotinate, Morpholine-2-boronic acid or -stannaneCatalyst selection, reaction conditions, purification
Nucleophilic Aromatic Substitution (SNAr)SNArMethyl 6-fluoronicotinate, MorpholineRegioselectivity, activation of the pyridine ring
C-H ActivationDirect ArylationMethyl nicotinate (B505614), MorpholineCatalyst development, directing group strategy

Exploration of Unconventional Reactivity Pathways

The unique electronic nature of the substituted pyridine ring in this compound opens the door to exploring unconventional reactivity. The interplay between the electron-withdrawing ester group and the potentially electron-donating morpholine substituent could lead to novel chemical transformations.

Future studies could investigate the reactivity of the pyridine ring itself. For example, selective functionalization at other positions on the pyridine core could be explored through late-stage modification. This could involve electrophilic aromatic substitution, if the ring is sufficiently activated, or directed metallation-trapping sequences.

The morpholine moiety also presents opportunities for interesting chemistry. The secondary amine within the morpholine ring could be a handle for further derivatization, allowing for the synthesis of a library of related compounds. The stereocenter at the 2-position of the morpholine adds another layer of complexity and potential for stereospecific reactions.

Advanced Computational Studies for Predictive Modeling

In the absence of experimental data, computational modeling provides a powerful tool to predict the properties and potential applications of this compound. Density functional theory (DFT) calculations could be employed to understand the molecule's geometry, electronic structure, and spectroscopic properties.

These computational models can predict key parameters such as bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's preferred conformation. Furthermore, calculations of molecular orbitals (HOMO and LUMO) and electrostatic potential maps can offer insights into its reactivity and potential intermolecular interactions.

Predictive modeling could also be used to forecast its absorption, distribution, metabolism, and excretion (ADME) properties, which is a critical step in assessing its potential as a drug candidate. By comparing its calculated properties to those of known bioactive molecules, researchers could generate hypotheses about its potential biological targets.

Table 2: Hypothetical Computational Predictions for this compound

PropertyComputational MethodPredicted OutcomePotential Implication
3D ConformationDFTLowest energy conformerUnderstanding steric and electronic effects
Spectroscopic DataTD-DFTUV-Vis, NMR spectraAid in experimental characterization
ADME PropertiesQSAR ModelsLipophilicity, solubility, metabolic stabilityGuiding future medicinal chemistry efforts

Integration into New Research Methodologies (e.g., Flow Chemistry, Electrochemistry)

The synthesis and study of this compound could benefit from the application of modern research methodologies like flow chemistry and electrochemistry. Flow chemistry, with its precise control over reaction parameters and enhanced safety, could be particularly advantageous for optimizing its synthesis. The ability to rapidly screen different reaction conditions could accelerate the discovery of efficient synthetic routes.

Electrochemistry offers an alternative approach to driving chemical reactions. The electrochemical synthesis of this compound could provide a greener and more sustainable alternative to traditional methods that rely on stoichiometric reagents. Furthermore, cyclic voltammetry could be used to study its redox properties, providing valuable information about its electronic structure and potential for involvement in electron transfer processes.

Design of Next-Generation Chemical Probes or Scaffolds for Fundamental Research

Perhaps the most exciting future direction for research on this compound lies in its potential as a scaffold for the development of new chemical tools. The combination of a drug-like morpholine fragment and a versatile pyridine core makes it an attractive starting point for the design of chemical probes to investigate biological processes.

By attaching fluorescent dyes, affinity tags, or photoreactive groups to the molecule, researchers could create probes to visualize and identify its cellular targets. Such probes would be invaluable tools for understanding the fundamental biology of any proteins it is found to interact with.

Furthermore, the core structure of this compound could serve as a foundational scaffold for the development of new classes of therapeutic agents. By systematically modifying the substituents on both the pyridine and morpholine rings, medicinal chemists could generate libraries of analogs for screening against a wide range of biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 6-(morpholin-2-yl)nicotinate in academic settings?

  • Methodological Answer : The synthesis typically involves coupling reactions between morpholine derivatives and nicotinic acid esters. For example, intermediates like methyl 6-(4-(methoxycarbonyl)-2-aminophenyl)nicotinate (H21) are synthesized via nucleophilic substitution or Buchwald-Hartwig amination, followed by purification using column chromatography . Copper-catalyzed reactions may also be utilized to stabilize coordination complexes, as demonstrated in UiO-67 frameworks . Key steps include refluxing in anhydrous solvents (e.g., DMF or THF) and characterizing intermediates via 15N NMR and X-ray diffraction (XRD) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 15N) is essential for structural elucidation, particularly to confirm the morpholine substitution pattern . High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) validate molecular weight and functional groups. X-ray absorption spectroscopy (XAS) and XRD provide insights into coordination geometry in metal complexes . For purity assessment, combustion analysis (e.g., ≥95% purity criteria) and HPLC are recommended .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer : Use NIOSH/CEN-certified respiratory protection (e.g., OV/AG/P99 filters for aerosols) and wear chemical-resistant gloves (nitrile or neoprene) . Ensure fume hood ventilation to prevent inhalation. Avoid aqueous drainage to minimize environmental contamination . Storage should be in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be investigated using kinetic and computational studies?

  • Methodological Answer : Density functional theory (DFT) calculations can model transition states and electron distribution in nucleophilic substitution or coordination reactions. Kinetic studies (e.g., variable-temperature NMR or stopped-flow techniques) quantify activation energies. For example, in copper-catalyzed reactions, in situ XAS can track oxidation state changes during catalysis . Coupling these with isotopic labeling (e.g., 15N) enhances mechanistic resolution .

Q. What strategies improve the catalytic efficiency of copper complexes derived from this compound in oxidation reactions?

  • Methodological Answer : Ligand design is critical. Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the morpholine ring enhances metal-ligand charge transfer. Spatial control in metal-organic frameworks (MOFs) like UiO-67 stabilizes active Cu(I)/Cu(II) species, as shown in bioinspired N,N,N-copper coordination systems . Testing under aerobic vs. anaerobic conditions and using sacrificial reductants (e.g., ascorbate) optimizes turnover frequency .

Q. How do structural modifications of this compound influence its bioactivity in receptor-binding assays?

  • Methodological Answer : Replace the morpholine moiety with piperazine or thiomorpholine to assess steric/electronic effects. Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to targets like retinoid-X-receptors (RXRs) . Methyl ester hydrolysis to carboxylic acid derivatives (e.g., 5-(methoxycarbonyl)pyridine-2-carboxylic acid) can modulate solubility and membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.